2-Acetylpyridine
Overview
Description
2-Acetylpyridine is an organic compound with the chemical formula C₇H₇NO. It is a viscous, colorless liquid widely used as a flavoring substance. This compound is found in malt and is produced by the Maillard reaction and nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .
Mechanism of Action
Target of Action
2-Acetylpyridine is known to interact with copper (II) complexes . In these complexes, the this compound acts as a ligand , specifically a tridentate ligand with NNO-donor atoms . This means it can donate a pair of electrons to a metal ion, in this case, copper (II), forming a coordinate bond.
Mode of Action
The interaction of this compound with its targets involves the formation of coordinate bonds between the ligand (this compound) and the metal ion (copper (II)) . This results in the formation of copper (II) complexes. The exact changes that occur as a result of this interaction depend on the specific complex formed and the conditions under which the interaction takes place.
Biochemical Pathways
It’s known that this compound and its derivatives can act asiron chelators . Iron chelation can affect various biochemical pathways, particularly those involving redox reactions, as iron is a key component of many enzymes involved in these processes.
Pharmacokinetics
Given its use as a flavoring substance , it can be inferred that it is likely absorbed orally. Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the presence of functional groups that could be metabolized or aid in its excretion.
Result of Action
It’s known that this compound thiosemicarbazones are potentiron chelators and antiproliferative agents . This suggests that they could potentially inhibit the growth of cells, particularly cancer cells, by depriving them of iron, which is essential for various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of copper (II) complexes with this compound can be influenced by the presence of other ligands, the concentration of copper (II) ions, and the pH of the solution . Furthermore, the flavoring properties of this compound can be influenced by the food matrix in which it is present .
Biochemical Analysis
Biochemical Properties
2-Acetylpyridine is a volatile flavor compound found in rye bread crust and roasted sesame . It has also been identified as a key contributor to the “scented rice”-like aroma in Yahonkaoluo leaves and Xiangjing-8618 rice
Cellular Effects
It is known that this compound exhibits very low teratogenicity when injected into chicken embryos
Molecular Mechanism
It is known that this compound forms complexes with copper (II), which have shown potential as anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyridine can be synthesized through various methods. One common method involves the acylation of 2-bromopyridine via the Grignard reagent . Another method uses 2-pyridine carboxylic acid as a raw material. The process involves several steps, including chlorination, reaction with malonic acid dialkyl ester, and subsequent reflux reactions .
Industrial Production Methods: The industrial production of this compound typically involves the use of 2-pyridine carboxylic acid and malonic acid dialkyl ester. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as chlorination, neutralization, and extraction with organic solvents .
Chemical Reactions Analysis
2-Acetylpyridine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with benzaldehydes to form cyclohexanol products and terpyridine derivatives.
Acid-Base Reactions: The pyridine ring can participate in acid-base reactions, exhibiting basic characteristics, while the acetyl group can participate in acid-base reactions, exhibiting acidic characteristics.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, forming various products depending on the reagents and conditions used.
Common Reagents and Conditions:
Condensation Reactions: Benzaldehydes, reflux conditions.
Oxidation: Oxone, acetonitrile, water.
Reduction: Various reducing agents depending on the desired product.
Major Products:
- Cyclohexanol derivatives
- Terpyridine derivatives
Scientific Research Applications
2-Acetylpyridine has numerous applications in scientific research:
Comparison with Similar Compounds
2-Acetylpyridine can be compared with other similar compounds such as:
2-Acetyl-1-pyrroline: Another flavor compound found in foods like rice and bread.
6-Acetyl-2,3,4,5-tetrahydropyridine: A compound contributing to the aroma of baked goods.
Terpyridine: A compound used in the synthesis of metal complexes.
Uniqueness: this compound is unique due to its dual role as a flavoring agent and a versatile compound in scientific research. Its ability to form various biologically active ligands and metal complexes sets it apart from other similar compounds .
Properties
IUPAC Name |
1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVQEKCUACUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024409 | |
Record name | 1-(2-Pyridyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |
Record name | 2-Acetylpyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
189.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
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Solubility |
Soluble in ether and acids, Soluble (in ethanol) | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.077-1.084 | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.37 [mmHg] | |
Record name | 2-Acetylpyridine | |
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CAS No. |
1122-62-9, 30440-88-1 | |
Record name | 2-Acetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylpyridine | |
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Record name | Acetylpyridine (mixed isomers) | |
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Record name | 2-ACETYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |
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Record name | Ethanone, 1-(2-pyridinyl)- | |
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Record name | 1-(2-Pyridyl)-1-ethanone | |
Source | EPA DSSTox | |
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Record name | Methyl 2-pyridyl ketone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |
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Record name | 2-ACETYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |
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Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-acetylpyridine?
A1: The molecular formula of this compound is C7H7NO, and its molecular weight is 121.14 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound and its derivatives have been extensively characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study metal-ligand interactions in this compound complexes. [, , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and study the dynamic behavior of this compound and its complexes. [, , , , , , , , , , , ]
- UV-Visible Spectroscopy: This technique is valuable for investigating electronic transitions and studying the interaction of this compound derivatives with biological targets like DNA. [, , , , , , , , ]
Q3: What is the significance of tautomerism in this compound complexes?
A3: this compound can exist in both keto and enol forms. Research has shown that complex formation with metal ions can induce enolization, influencing the coordination chemistry and properties of the resulting complexes. [, ]
Q4: What are the prominent biological activities exhibited by this compound derivatives?
A4: this compound derivatives, particularly thiosemicarbazones, have demonstrated significant activity against various pathogens:
- Antimicrobial activity: Several derivatives display broad-spectrum activity against bacteria and fungi, including drug-resistant strains like Mycobacterium tuberculosis. [, , , , , , ]
- Antimalarial activity: N4,N4-disubstituted this compound thiosemicarbazones have shown potent activity against Plasmodium berghei in mice. [, ]
- Antileukemic activity: Various thiosemicarbazones demonstrate activity against leukemia P388 in mice. []
- Antiviral activity: Certain derivatives effectively inhibit ribonucleotide reductases of herpes simplex virus (HSV) and varicella-zoster virus (VZV), potentiating the effect of acyclovir. [, ]
Q5: How does the structure of this compound thiosemicarbazones influence their antimycobacterial activity?
A5: Studies have revealed a parabolic relationship between the structure of this compound thiosemicarbazones, specifically their partition coefficient (log P), and their activity against Mycobacterium species. An optimal log P range around 3.0-4.0 is crucial for activity against both fast-growing (M. smegmatis) and slow-growing pathogenic mycobacteria. []
Q6: How do this compound thiocarbonohydrazones interact with herpes simplex virus (HSV)?
A6: Research indicates that these compounds act as potent inactivators of ribonucleotide reductase, an enzyme crucial for HSV replication. They achieve this by decreasing the dGTP pool and increasing the acyclovir triphosphate pool in infected cells, thereby enhancing acyclovir's antiviral activity. [, ]
Q7: What types of metal complexes are commonly formed with this compound and its derivatives?
A7: this compound and its derivatives readily form complexes with various transition metals, including:
- Copper(II): These complexes often exhibit square planar geometry and have shown promising antitumor activity. [, , , ]
- Nickel(II): Nickel(II) complexes also frequently adopt square planar geometry and demonstrate biological activity against microbes and tumor cells. [, , , ]
- Cobalt(II): Cobalt complexes have been studied for their structural diversity and potential applications in catalysis. [, , ]
- Indium(III): Indium complexes with this compound thiosemicarbazones have demonstrated enhanced cytotoxic and antimicrobial activity compared to the free ligands. []
- Gallium(III): Gallium complexes exhibit potential as antitumor and antiviral agents. []
Q8: How does the presence of halogens in metal salts influence complex formation?
A8: Research suggests that halogen ions can hinder the enolization of this compound during complex formation, leading to the formation of less stable ketonic complexes. []
Q9: How does the nature of the N4 substituent in this compound thiosemicarbazones affect their coordination chemistry and biological activity?
A9: The size and electronic properties of the N4 substituent significantly impact the coordination mode of the thiosemicarbazone ligand and the geometry of the resulting metal complex. This, in turn, influences the complex's stability, solubility, and biological activity. [, , , , ]
Q10: How is computational chemistry employed in research on this compound derivatives?
A10: Computational tools play a vital role in:
- Structure elucidation and characterization: Techniques like X-ray diffraction analysis are used to determine the crystal structures of novel this compound derivatives and their metal complexes. [, , , , , , , , , , ]
- Understanding structure-activity relationships (SAR): Computational models help establish correlations between the structure of this compound derivatives and their biological activity, facilitating the design of more potent and selective compounds. [, , , , , , ]
- Mechanistic studies: Density functional theory (DFT) calculations provide insights into the reaction mechanisms involved in the synthesis and biological activity of this compound derivatives. [, ]
Q11: What are the key considerations for designing this compound-based drugs?
A11: Drug design strategies focus on:
- Optimizing the partition coefficient (log P): Achieving an optimal log P range is crucial for balancing solubility and permeability, essential for drug efficacy. []
- Modulating the electronic properties: Introducing specific substituents can fine-tune the electronic properties of the molecule, impacting its interactions with biological targets and influencing its activity and selectivity. [, , , , , , ]
- Improving bioavailability and stability: Formulation strategies and structural modifications are explored to enhance drug solubility, stability, and delivery to the target site. [, ]
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